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molecular formula C7H5BrClF B1362055 2-Chloro-4-fluorobenzyl bromide CAS No. 45767-66-6

2-Chloro-4-fluorobenzyl bromide

Cat. No. B1362055
M. Wt: 223.47 g/mol
InChI Key: GAUUDQVOPUKGJD-UHFFFAOYSA-N
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Patent
US04846882

Procedure details

By the method of Example 7, Step C, 141.4 g (0.978 mole) of 2-chloro-4-fluorotoluene, 175.8 g (0.978 mole) of N-bromosuccinimide, and 5.0 g of benzoyl peroxide in 15 liters of carbon tetrachloride were reacted, yielding 165 g of 2-chloro-4-fluorobenzyl bromide as a white solid.
Quantity
141.4 g
Type
reactant
Reaction Step One
Quantity
175.8 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
141.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C
Name
Quantity
175.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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